

Application Notes and Protocols for Nitroso-PSAP Working Solution

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Compound of Interest

Compound Name: Nitroso-PSAP

Cat. No.: B1598662

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Introduction

Nitroso-PSAP (2-Nitroso-5-(N-n-propyl-N-(3-sulfopropyl)amino)phenol) is a highly sensitive and water-soluble chromogenic reagent primarily utilized for the colorimetric determination of ferrous iron (Fe^{2+}).^{[1][2][3]} Upon chelation with Fe^{2+} , it forms a stable, green-blue complex with a maximum absorbance at approximately 756 nm.^{[1][3]} This characteristic makes it an invaluable tool in various analytical applications, including the quantification of iron in biological samples such as serum and in water analysis.^{[1][2]} Its application extends to flow injection analysis, offering a rapid and efficient method for iron determination.^{[2][4]}

This document provides detailed protocols for the preparation of **Nitroso-PSAP** working solutions for both standard spectrophotometric assays and flow injection analysis.

Data Presentation

The following tables summarize the key quantitative data for the preparation and use of **Nitroso-PSAP** solutions.

Table 1: Properties of **Nitroso-PSAP**

Property	Value	Reference
CAS Number	80459-15-0	[5][6]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₅ S	[5][6]
Molecular Weight	302.35 g/mol	[5][6]
Appearance	Yellow to yellowish-brown powder	[5][6]
Purity	> 97%	[5][6]
Solubility	Soluble in water (0.04% solution is clear, reddish-orange)	[5][6]
Storage	2-8 °C, protect from light and moisture	[5]
Stability	At least 12 months at 2-8°C	[5]

Table 2: Spectrophotometric Properties of **Nitroso-PSAP**-Metal Complexes

Metal Ion	Maximum Wavelength (λ _{max})	Molar Absorptivity (ε)	Reference
Fe ²⁺	756 nm	> 44,000 M ⁻¹ cm ⁻¹	[1][5]
Co ²⁺	490 nm	4.0 x 10 ⁴ M ⁻¹ cm ⁻¹	[4]
Ni ²⁺	394 nm	2.6 x 10 ⁴ M ⁻¹ cm ⁻¹	[4]
Cu ²⁺	429 nm	2.8 x 10 ⁴ M ⁻¹ cm ⁻¹	[4]

Experimental Protocols

Protocol 1: Preparation of Nitroso-PSAP Working Solution for Spectrophotometric Iron Assay

This protocol is adapted from commercially available iron assay kits that utilize the **Nitroso-PSAP** method. It involves a two-reagent system: an acidic buffer to release iron from proteins and a chromogen solution containing **Nitroso-PSAP**.

Materials:

- **Nitroso-PSAP** powder
- Weak acidic buffer (e.g., 0.1 M Acetate buffer, pH 4.5)
- Chromogen buffer (e.g., 0.1 M HEPES buffer, pH 7.5-8.0)
- Reducing agent (e.g., Ascorbic acid or Hydroxylamine hydrochloride)
- High-purity water (e.g., deionized or distilled)
- Calibrated pipettes and sterile tubes

Procedure:

- Preparation of Releasing Agent (Buffer A):
 - Prepare a weak acidic buffer (e.g., 0.1 M Acetate buffer, pH 4.5).
 - This buffer is used to dissociate iron from transport proteins like transferrin.[\[1\]](#)[\[5\]](#)
- Preparation of Stock **Nitroso-PSAP** Solution (Chromogen):
 - Due to the small quantities required, it is recommended to prepare a concentrated stock solution.
 - Accurately weigh a small amount of **Nitroso-PSAP** powder (e.g., 10 mg) and dissolve it in a known volume of high-purity water (e.g., 10 mL) to create a stock solution. Protect from light and store at 2-8°C.
- Preparation of the Chromogen Buffer (Buffer B):

- Prepare a suitable buffer with a pH in the range of 7.5-8.0 (e.g., 0.1 M HEPES). This pH is optimal for the formation of the Fe^{2+} -**Nitroso-PSAP** complex.
- Add a reducing agent to this buffer (e.g., ascorbic acid to a final concentration of 1-5 mM) to ensure that all iron is in the ferrous (Fe^{2+}) state.
- Preparation of the Final Working Solution (Color Developer):
 - On the day of the experiment, prepare the final working solution by mixing the Chromogen Buffer (Buffer B) with the Stock **Nitroso-PSAP** solution.
 - A common mixing ratio is 10 parts of Chromogen Buffer to 1 part of Stock **Nitroso-PSAP** solution.[5] For example, for 1 mL of working solution, mix 900 μL of Chromogen Buffer with 100 μL of Stock **Nitroso-PSAP** solution.
 - This working solution should be used within a few hours for best results, although some commercial preparations are stable for up to a month when stored at 4°C.[5]

Assay Principle:

In the assay, the sample is first incubated with the Releasing Agent (Buffer A) to free the iron. Then, the **Nitroso-PSAP** working solution is added. The reducing agent in the working solution converts any Fe^{3+} to Fe^{2+} , which then reacts with **Nitroso-PSAP** to form the colored complex. The absorbance is then measured at 756 nm.[1][5]

Protocol 2: Preparation of Nitroso-PSAP Solution for Flow Injection Analysis

This protocol is based on a published method for the determination of iron in water samples.

Materials:

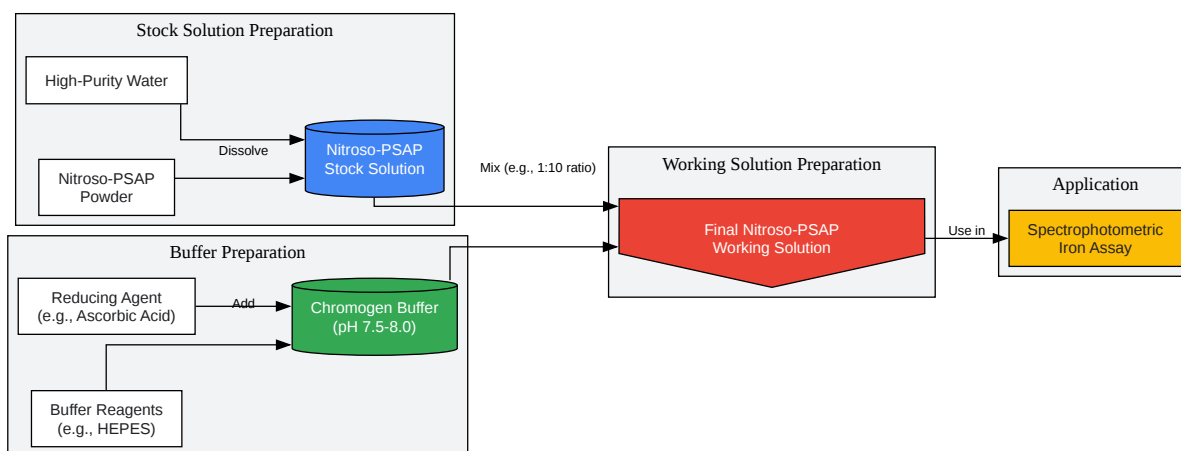
- **Nitroso-PSAP** powder
- Sulphuric acid (H_2SO_4)
- High-purity water

- Volumetric flasks and calibrated pipettes

Procedure:

- Preparation of 5×10^{-3} M Sulphuric Acid:
 - Carefully add 0.27 mL of concentrated sulphuric acid (98%) to approximately 800 mL of high-purity water in a 1 L volumetric flask.
 - Allow the solution to cool to room temperature and then dilute to the mark with high-purity water.
- Preparation of 2×10^{-4} M **Nitroso-PSAP** Working Solution:
 - Accurately weigh 0.0302 g of **Nitroso-PSAP** powder.
 - Transfer the powder to a 500 mL volumetric flask.
 - Add a small amount of the 5×10^{-3} M sulphuric acid to dissolve the powder.
 - Once dissolved, dilute to the 500 mL mark with the 5×10^{-3} M sulphuric acid.
 - Mix the solution thoroughly. This solution is now ready for use in the flow injection analysis system.

Mandatory Visualization



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Caption: Workflow for preparing **Nitroso-PSAP** working solution.

Safety and Handling

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling **Nitroso-PSAP** powder and solutions.
- Refer to the Safety Data Sheet (SDS) for detailed safety information.
- Store **Nitroso-PSAP** powder and stock solutions at 2-8°C, protected from light and moisture, to ensure stability.^[5]

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